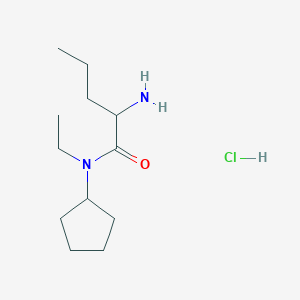
3,3-Diethylazetidine hydrochloride
Übersicht
Beschreibung
3,3-Diethylazetidine hydrochloride (3,3-DEAH) is a derivative of azetidine, an organic compound containing a five-membered ring of three carbon atoms and two nitrogen atoms. It is a white crystalline solid with a melting point of 94-96°C, and is soluble in water and most organic solvents. 3,3-DEAH is used as a reagent in organic synthesis, and has applications in medicinal chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Inhibition of Human Neutrophil Elastase and Antiproliferative Activity
A study by Donarska et al. (2022) explored the use of 3,3-diethylazetidine-2,4-dione based thiazoles as inhibitors of human neutrophil elastase (HNE), a key enzyme in immune responses. These compounds demonstrated potent HNE inhibitory activity and significant antiproliferative effects against various human cancer cell lines, indicating potential therapeutic applications in cancer treatment (Donarska et al., 2022).
Structural Analysis and Synthesis
Buchanan and Sim (1983) conducted X-ray crystal-structure analysis of methylenebis(3,3-diethylazetidine-2,4-dione), providing insights into the molecular structure of this compound. Their findings contribute to the understanding of its chemical properties and potential applications in synthesis and material science (Buchanan & Sim, 1983).
Application in Synthesis of Functionalized Azetidines
Research by Stankovic et al. (2013) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines in preparing various functionalized azetidines. These compounds can serve as precursors for novel azetidine-based molecules, potentially useful in pharmaceuticals and material sciences (Stankovic et al., 2013).
Biohydroxylation Processes
Chang et al. (2002) investigated the hydroxylation of N-substituted azetidines, including derivatives of 3,3-diethylazetidine, using Sphingomonas sp. HXN-200. This process is essential for producing specific hydroxylated compounds, which have applications in pharmaceutical synthesis (Chang et al., 2002).
Biochemische Analyse
Biochemical Properties
3,3-Diethylazetidine hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit human neutrophil elastase, an enzyme involved in inflammatory processes . This inhibition occurs through a mixed mechanism of action, where this compound binds to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, this compound exhibits broad-spectrum antiproliferative activity against several cancer cell lines, indicating its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through caspase-3 activation . This leads to the inhibition of cell proliferation and tumor growth. Furthermore, the compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular mechanisms underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its experimental use. In laboratory settings, the compound has demonstrated high stability under physiological conditions, maintaining its inhibitory activity against human neutrophil elastase for extended periods . Long-term studies are necessary to fully understand its degradation pathways and potential long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s effects on cells can persist over time, with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity. At higher doses, toxic or adverse effects may occur, including off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular outcomes. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation, reduction, or hydrolysis, leading to the formation of active or inactive metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, altering cellular energy balance and metabolic homeostasis .
Eigenschaften
IUPAC Name |
3,3-diethylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7(4-2)5-8-6-7;/h8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZQNEMLAVAXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



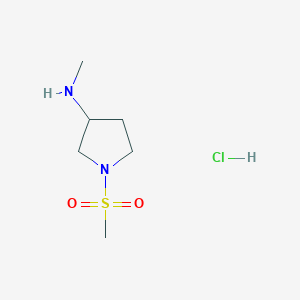
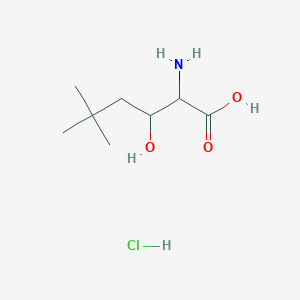

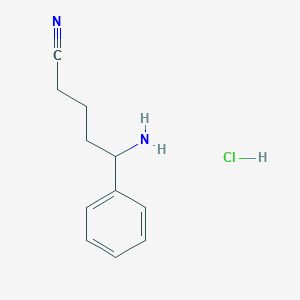


![[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1382541.png)
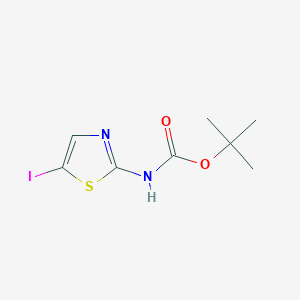
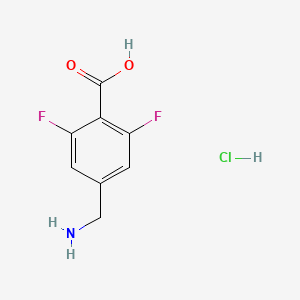

![tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate](/img/structure/B1382550.png)

